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molecular formula C6H15NO2 B048651 2,2-Diethoxyethylamine CAS No. 645-36-3

2,2-Diethoxyethylamine

Cat. No. B048651
M. Wt: 133.19 g/mol
InChI Key: HJKLEAOXCZIMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536335B2

Procedure details

To a mixture of 2,2-diethoxyethylamine (209 mL, 1.43 mol) and MeTHF (1050 L) was added cyclohexanecarbaldehyde (107 mL, 0.89 mol). The reaction mixture was stirred for 30 min at room temperature and cooled to 0° C. Sodium triacetoxyborohydride (378 g, 1.79 mol) was added over 40 min and the reaction mixture was stirred for 2 h and cooled to 0° C. 1 M NaOH (1 L) was added. The organic layer was washed with brine in water (1:1, 2×1 L) and the volume was reduced to ˜20%. MeTHF (1 L) was added and the volume reduced to ˜20%. The solution of the crude title intermediate was used directly in the next step.
Quantity
209 mL
Type
reactant
Reaction Step One
Name
Quantity
1050 L
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
378 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[CH:10]1([CH:16]=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>CC1OCCC1>[CH:10]1([CH2:16][NH:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
209 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
1050 L
Type
solvent
Smiles
CC1CCCO1
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Step Three
Name
Quantity
378 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
WASH
Type
WASH
Details
The organic layer was washed with brine in water (1:1, 2×1 L)
ADDITION
Type
ADDITION
Details
MeTHF (1 L) was added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CCCCC1)CNCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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